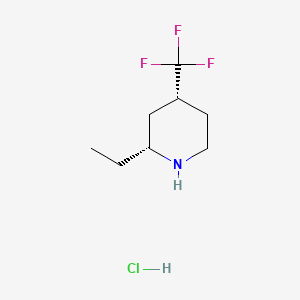
1-Bromo-3-(fluoromethyl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(fluoromethyl)cyclobutane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclobutane ring substituted with a bromine atom and a fluoromethyl group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(fluoromethyl)cyclobutane can be synthesized through several methods. One common approach involves the halogenation of cyclobutane derivatives. For instance, starting with 3-(fluoromethyl)cyclobutanol, the compound can be brominated using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes typically utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-(fluoromethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted cyclobutanes.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The fluoromethyl group can be oxidized to form carboxylic acids or reduced to form hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
- Substitution reactions yield various substituted cyclobutanes.
- Elimination reactions produce alkenes.
- Oxidation reactions form carboxylic acids.
- Reduction reactions yield hydrocarbons.
Aplicaciones Científicas De Investigación
1-Bromo-3-(fluoromethyl)cyclobutane finds applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Bromo-3-(fluoromethyl)cyclobutane exerts its effects depends on the specific chemical reactions it undergoes. For instance, in substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new bond. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the substituents introduced.
Comparación Con Compuestos Similares
1-Bromo-3-chlorocyclobutane: Similar in structure but with a chlorine atom instead of a fluoromethyl group.
1-Bromo-3-methylcyclobutane: Contains a methyl group instead of a fluoromethyl group.
1-Fluoro-3-(bromomethyl)cyclobutane: The positions of the bromine and fluorine atoms are reversed.
Uniqueness: 1-Bromo-3-(fluoromethyl)cyclobutane is unique due to the presence of both bromine and fluoromethyl substituents on the cyclobutane ring. This combination imparts distinct reactivity and chemical properties, making it valuable for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C5H8BrF |
|---|---|
Peso molecular |
167.02 g/mol |
Nombre IUPAC |
1-bromo-3-(fluoromethyl)cyclobutane |
InChI |
InChI=1S/C5H8BrF/c6-5-1-4(2-5)3-7/h4-5H,1-3H2 |
Clave InChI |
CSQYROBCQXHSIZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1Br)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



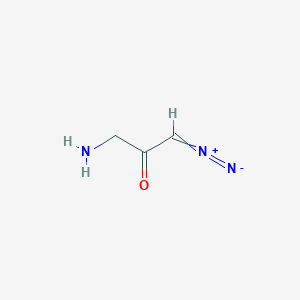
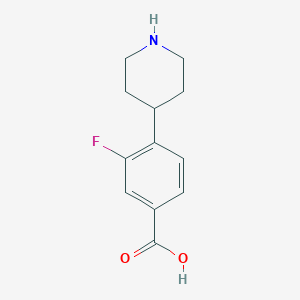

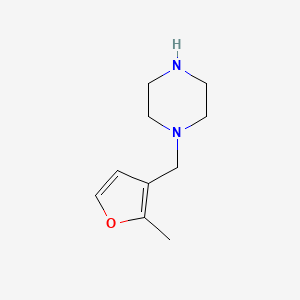
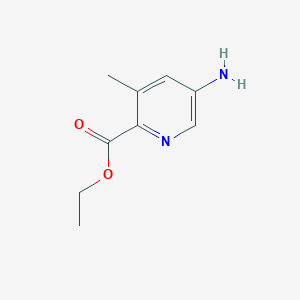
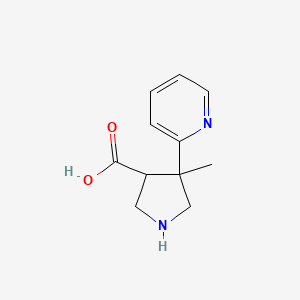
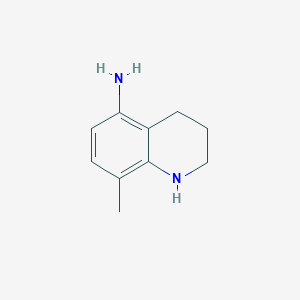

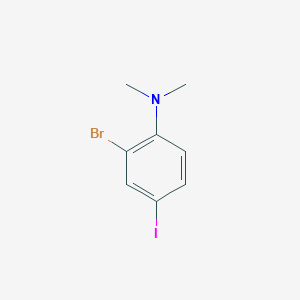
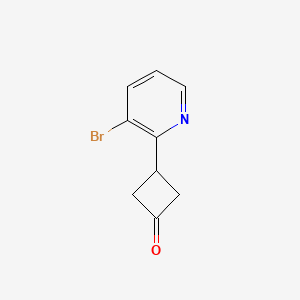
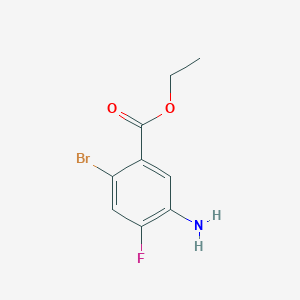
![tert-butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate](/img/structure/B13510016.png)
